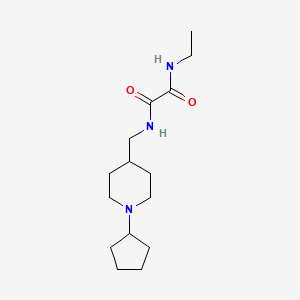
N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-ethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. While I don’t have specific synthetic procedures for this exact compound, it likely requires skilled techniques such as amide bond formation, cyclization, and protecting group strategies. Researchers have explored various synthetic routes, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .
作用機序
CX717 works by modulating the activity of AMPA receptors in the brain. AMPA receptors are involved in the transmission of signals between neurons, and their activation is essential for learning and memory processes. CX717 acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors without directly activating them. This leads to an increase in the strength and duration of synaptic transmission, which is thought to underlie the cognitive-enhancing effects of CX717.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, CX717 has been shown to have other biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory processes. CX717 has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
One advantage of CX717 is that it has been extensively studied in both animals and humans, and its cognitive-enhancing effects are well-established. This makes it a useful tool for studying the neural mechanisms underlying learning and memory processes. However, one limitation of CX717 is that its effects are relatively short-lived, with peak effects lasting only a few hours. This makes it difficult to use in long-term studies or in the treatment of chronic neurological disorders.
将来の方向性
There are several future directions for the study of CX717. One direction is to further investigate its potential use in the treatment of neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and ADHD. Another direction is to develop more potent and longer-lasting ampakine compounds that could be used in the treatment of chronic neurological disorders. Additionally, further research is needed to fully understand the neural mechanisms underlying the cognitive-enhancing effects of CX717 and other ampakine compounds.
合成法
The synthesis of CX717 involves the reaction of ethyl oxalyl chloride with N-(4-chlorobutyl)-1-cyclopentyl-4-piperidone to form the intermediate N-(4-chlorobutyl)-1-cyclopentyl-4-piperidinyl-2-oxoacetamide. This intermediate is then reacted with sodium cyanoborohydride to form CX717.
科学的研究の応用
CX717 has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in both animals and humans. CX717 has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N'-[(1-cyclopentylpiperidin-4-yl)methyl]-N-ethyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-2-16-14(19)15(20)17-11-12-7-9-18(10-8-12)13-5-3-4-6-13/h12-13H,2-11H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHLYYJEWOVHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC1CCN(CC1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-cyano-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2754904.png)
![1-(3,4-dichlorobenzyl)-5-{[4-(2-pyridinyl)piperazino]carbonyl}-2(1H)-pyridinone](/img/structure/B2754905.png)
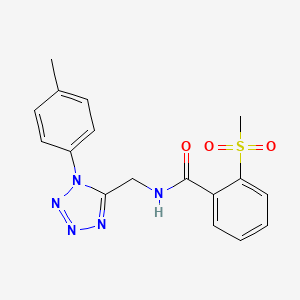
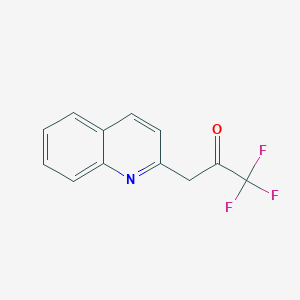
![N-(4-fluorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2754911.png)
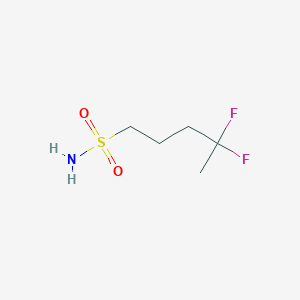
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754914.png)
![N-(4-ethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2754915.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754917.png)
![N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2754918.png)
![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)
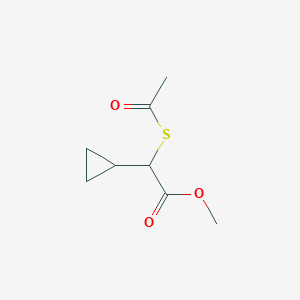
![1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2754922.png)
![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)
